molecular formula C17H25BClNO3 B12338673 N-(4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methylbutanamide

N-(4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methylbutanamide

Cat. No.: B12338673
M. Wt: 337.6 g/mol
InChI Key: SYUSWJMNTDLQHG-UHFFFAOYSA-N
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Description

N-(4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methylbutanamide is an organic compound that features a boronic ester group and a chloro-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methylbutanamide typically involves the coupling of a boronic ester with a chloro-substituted phenyl ring. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the boronic ester and the aryl halide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methylbutanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methylbutanamide is unique due to its combination of a boronic ester group and a chloro-substituted phenyl ring. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C17H25BClNO3

Molecular Weight

337.6 g/mol

IUPAC Name

N-[4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylbutanamide

InChI

InChI=1S/C17H25BClNO3/c1-11(2)9-15(21)20-14-8-7-12(19)10-13(14)18-22-16(3,4)17(5,6)23-18/h7-8,10-11H,9H2,1-6H3,(H,20,21)

InChI Key

SYUSWJMNTDLQHG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)NC(=O)CC(C)C

Origin of Product

United States

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